An In-depth Technical Guide to 4-(1-Pyrazolyl)-2-butanone (CAS No. 89943-03-3)
An In-depth Technical Guide to 4-(1-Pyrazolyl)-2-butanone (CAS No. 89943-03-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Pyrazolyl)-2-butanone, with the Chemical Abstracts Service (CAS) registry number 89943-03-3, is a heterocyclic ketone that has garnered interest within the scientific community.[1][2][3][4][5] This compound uniquely integrates a pyrazole ring, a well-known pharmacophore, with a flexible butanone chain. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a core component in numerous biologically active compounds and approved pharmaceuticals.[6][7] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The butanone moiety, on the other hand, provides a reactive handle for further chemical modifications and can influence the compound's pharmacokinetic profile.
This technical guide provides a comprehensive overview of 4-(1-Pyrazolyl)-2-butanone, including its physicochemical properties, synthesis methodologies with detailed experimental protocols, and potential applications in drug discovery and medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(1-Pyrazolyl)-2-butanone is essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| CAS Number | 89943-03-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀N₂O | [2][3][4] |
| Molecular Weight | 138.17 g/mol | [2][3][4] |
| Boiling Point | 109 °C at 11 Torr | [2] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 2.03 ± 0.10 (Predicted) | [2] |
Synthesis of 4-(1-Pyrazolyl)-2-butanone
The synthesis of 4-(1-Pyrazolyl)-2-butanone can be approached through several synthetic strategies. The two most prominent and logical methods are the N-alkylation of pyrazole with a suitable 4-carbon electrophile and the Michael addition of pyrazole to an α,β-unsaturated ketone.
Method 1: N-Alkylation of Pyrazole with 4-Chloro-2-butanone
This method represents a direct and efficient approach to the target molecule. The lone pair of electrons on one of the nitrogen atoms in the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in 4-chloro-2-butanone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct and to facilitate the nucleophilic attack.
Reaction Scheme:
N-Alkylation of Pyrazole.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 eq) and a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the suspension. The use of a stronger base like sodium hydride (NaH) can also be employed for deprotonation prior to alkylation.
-
Alkylation: To the stirred suspension, add 4-chloro-2-butanone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(1-Pyrazolyl)-2-butanone.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
-
Base: A base is crucial to deprotonate the pyrazole, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and yield.
-
Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to a faster reaction rate. Refluxing ensures a constant and controlled reaction temperature.
Method 2: Michael Addition of Pyrazole to Methyl Vinyl Ketone
The Michael addition, or conjugate addition, offers an alternative route where the pyrazole anion adds to the β-carbon of an α,β-unsaturated ketone like methyl vinyl ketone (MVK). This reaction is typically base-catalyzed.
Reaction Scheme:
Michael Addition of Pyrazole.
Experimental Protocol:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1.0 eq) in a suitable solvent like THF or dioxane.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe) or a phase-transfer catalyst like Triton B.
-
Michael Acceptor Addition: Cool the mixture in an ice bath and add methyl vinyl ketone (1.0-1.2 eq) dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at room temperature overnight or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: An inert atmosphere is often used to prevent side reactions with atmospheric moisture and oxygen, especially when using strong, moisture-sensitive bases.
-
Base Catalyst: The base deprotonates the pyrazole, generating the nucleophilic pyrazolide anion required for the conjugate addition.
-
Controlled Addition: The dropwise addition of the highly reactive methyl vinyl ketone at a low temperature helps to manage the exothermicity of the reaction and minimize polymerization of the Michael acceptor.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton NMR):
-
Pyrazole Ring Protons: Three distinct signals are expected for the protons on the pyrazole ring, likely in the aromatic region (δ 6.0-8.0 ppm). The proton at the 4-position will likely appear as a triplet, while the protons at the 3- and 5-positions will appear as doublets or multiplets.
-
Butanone Chain Protons:
-
A singlet for the methyl protons (CH₃) adjacent to the carbonyl group (C=O), expected around δ 2.1-2.3 ppm.
-
A triplet for the methylene protons (CH₂) adjacent to the pyrazole ring, likely in the range of δ 4.2-4.5 ppm due to the deshielding effect of the nitrogen atom.
-
A triplet for the methylene protons (CH₂) adjacent to the carbonyl group, expected around δ 2.8-3.1 ppm.
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the downfield region, typically around δ 205-210 ppm.
-
Pyrazole Ring Carbons: Three signals corresponding to the three carbon atoms of the pyrazole ring.
-
Butanone Chain Carbons: Signals for the methyl carbon and the two methylene carbons.
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[6][7] The structural combination of a pyrazole ring and a butanone chain in 4-(1-Pyrazolyl)-2-butanone makes it an attractive building block for the synthesis of novel drug candidates.
-
Scaffold for Library Synthesis: The ketone functionality of 4-(1-Pyrazolyl)-2-butanone can serve as a versatile handle for a variety of chemical transformations, such as reductive amination, aldol condensation, or the formation of hydrazones and other derivatives. This allows for the rapid generation of a library of diverse compounds for high-throughput screening against various biological targets.
-
Potential Pharmacological Activities: Based on the known biological activities of pyrazole derivatives, 4-(1-Pyrazolyl)-2-butanone and its analogs could be investigated for a range of therapeutic applications, including:
-
Anti-inflammatory agents: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.[13]
-
Anticancer agents: Pyrazole derivatives have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[7]
-
Antimicrobial agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.[6]
-
Conclusion
4-(1-Pyrazolyl)-2-butanone is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established methods such as N-alkylation and Michael addition. The presence of both a pharmacologically relevant pyrazole ring and a synthetically versatile ketone functionality makes it an attractive starting material for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
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